5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride

描述

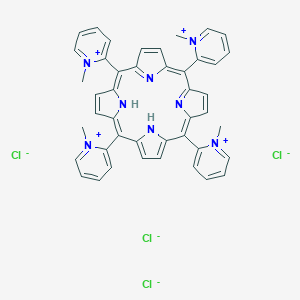

This cationic porphyrin derivative features four 1-methylpyridinium substituents at the 2-positions of the porphyrin macrocycle, conferring a strong positive charge. Its structure enhances solubility in polar solvents and facilitates interactions with negatively charged biomolecules like DNA. The compound is synthesized via alkylation of 5,10,15,20-tetrakis(2-pyridyl)porphyrin with methyl iodide in dimethylformamide (DMF), yielding the tetrachloride salt (). Key properties include a Soret band absorption near 423 nm (ε ≈ 224,000 M⁻¹cm⁻¹) and applications in supramolecular chemistry, catalysis, and biomolecular binding ().

属性

CAS 编号 |

129051-18-9 |

|---|---|

分子式 |

C44H38Cl4N8 |

分子量 |

820.6 g/mol |

IUPAC 名称 |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride |

InChI |

InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |

InChI 键 |

OSIOZWNIFANUES-UHFFFAOYSA-K |

SMILES |

C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |

规范 SMILES |

C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |

纯度 |

95% |

同义词 |

meso-Tetra (N-methyl-2-pyridyl) porphine tetrachloride |

产品来源 |

United States |

生物活性

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)-21,22-dihydroporphyrin;tetrachloride (TMPyP) is a synthetic porphyrin compound characterized by its unique structural features and significant biological activities. This article discusses its biological activity, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

TMPyP has a molecular formula of and a molecular weight of approximately 820.64 g/mol. The compound's structure includes four positively charged pyridinium groups that enhance its solubility in aqueous environments and facilitate interactions with biological molecules .

The biological activity of TMPyP is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation, a property that makes it an effective photosensitizer for photodynamic therapy (PDT). The mechanism involves:

- Photodynamic Action : Upon excitation with light, TMPyP can transfer energy to molecular oxygen, generating singlet oxygen (), which is cytotoxic to cancer cells .

- Metal Ion Binding : TMPyP can selectively bind metal ions, which may enhance its catalytic properties in biochemical reactions and mimic natural enzyme functions.

Biological Activities

TMPyP exhibits a range of biological activities that have been explored in various studies:

- Antimicrobial Activity : TMPyP has shown effectiveness against various microbial strains, including fungi like Candida albicans. Its ability to produce singlet oxygen contributes to its antimicrobial properties .

- Anticancer Properties : Research indicates that TMPyP can induce apoptosis in cancer cells through ROS generation. Studies have demonstrated its potential in PDT for treating tumors by selectively targeting cancerous tissues while sparing healthy cells .

- Interaction with Proteins : TMPyP has been studied for its interactions with proteins such as bovine serum albumin (BSA). These interactions can influence the stability and bioavailability of the compound in biological systems .

Case Studies and Research Findings

Several studies have highlighted the biological activity of TMPyP:

- Photodynamic Therapy : A study demonstrated that TMPyP effectively induced cell death in HeLa cancer cells when activated by light. The treatment resulted in significant cell viability reduction compared to untreated controls, showcasing its potential as a PDT agent .

- Antimicrobial Efficacy : Research involving TMPyP's interaction with Candida albicans showed enhanced luminescence signals upon photoexcitation, indicating its capability to damage fungal cells through ROS production .

- Protein Binding Studies : Electron paramagnetic resonance (EPR) studies revealed that TMPyP binds to BSA with high affinity, affecting the protein's conformation and potentially altering drug delivery mechanisms in therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of TMPyP compared to structurally similar porphyrins:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| TMPyP | Enhanced solubility due to quaternized nitrogen | |

| Meso-Tetra(N-methyl-pyridyl)porphine tetrachloride | Varies | Different pyridine substitution pattern |

| Meso-Tetra(N-methyl-3-pyridyl)porphine tetrachloride | Varies | Distinct photophysical properties |

Applications

The diverse biological activities of TMPyP position it as a valuable compound in several applications:

科学研究应用

Photodynamic Therapy (PDT)

Mechanism and Importance

TMPyP is recognized for its light-absorbing properties, which enable it to act as a photosensitizer in PDT. In this therapeutic approach, the compound is introduced into cells or tissues and activated by specific light wavelengths. This activation leads to the generation of reactive oxygen species (ROS) that can induce targeted cell death, making TMPyP a promising candidate for cancer treatment.

Case Studies

Research has demonstrated the efficacy of TMPyP in various cancer models. For instance:

- Study on Breast Cancer Cells : TMPyP was shown to effectively induce apoptosis in breast cancer cell lines when exposed to light at specific wavelengths.

- Skin Cancer Treatment : In a clinical setting, TMPyP has been evaluated for its ability to treat skin malignancies through localized PDT, resulting in significant tumor reduction.

Catalysis

Catalytic Properties

The ability of TMPyP to selectively bind metal ions enhances its utility in catalysis. It can facilitate various chemical reactions by acting as a catalyst due to its unique porphyrin structure that allows for electron transfer processes.

Applications in Chemical Reactions

TMPyP has been utilized in:

- Oxidation Reactions : It serves as an effective catalyst in the oxidation of organic substrates.

- Electrochemical Applications : The compound's redox properties make it suitable for applications in electrochemical sensors and devices.

Biochemical Research

Biological Interactions

The presence of positively charged pyridinium groups in TMPyP enhances its solubility and interaction with biological molecules. This characteristic allows for extensive studies on its binding affinity with nucleic acids and proteins, which are crucial for understanding its therapeutic potential .

Research Highlights

Key findings from biochemical studies include:

- DNA Interaction Studies : TMPyP has been shown to intercalate into DNA strands, affecting gene expression and cellular processes.

- Antioxidant Activity : As a superoxide dismutase (SOD) mimetic, TMPyP catalyzes the dismutation of superoxide radicals, thereby mitigating oxidative stress associated with various diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Methylpyridinium-3-yl and -4-yl Derivatives

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-4-yl)-21,22-dihydroporphyrin (TMPyP4)

- Structure : Pyridinium groups at the 4-position (para to the porphyrin core).

- Properties :

- Key Difference : The 4-yl isomer’s substituents allow unhindered stacking with DNA, unlike the steric hindrance imposed by 2-yl groups in the target compound ().

5,10,15,20-Tetrakis(1-methylpyridin-1-ium-3-yl)-21,22-dihydroporphyrin (m-TMPyP)

Functionalized Porphyrins with Varied Substituents

5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP)

- Structure : Hydroxyphenyl groups at meso-positions.

- Properties: Lower solubility in water; requires encapsulation (e.g., in lignin nanoparticles) for biomedical use (). Singlet oxygen generation under blue light, effective in antibacterial applications ().

- Key Difference : Neutral charge limits electrostatic interactions with DNA but enhances photodynamic activity ().

5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)

- Structure: Aminophenyl groups providing basicity.

- Properties :

- Key Difference: Amino groups enable covalent functionalization, unlike the ionic interactions of methylpyridinium derivatives ().

Tabulated Comparison of Key Properties

| Compound | Substituent Position/Type | Soret Band (nm) | ε (M⁻¹cm⁻¹) | Solubility | Key Application |

|---|---|---|---|---|---|

| Target Compound (2-yl) | 2-methylpyridinium | 423 | 224,000 | High (aqueous) | DNA binding, catalysis |

| TMPyP4 (4-yl) | 4-methylpyridinium | 423 | 220,000 | High (aqueous) | G-quadruplex stabilization |

| m-TMPyP (3-yl) | 3-methylpyridinium | ~420 | ~200,000 | Moderate (DMF) | Supramolecular templates |

| THPP | 4-hydroxyphenyl | 412–420 | ~300,000 | Low (needs encapsulation) | Antibacterial agents |

| S₂TPP | Benzoxazole + sulfur | 438 | 185,000 | Moderate (organic) | Acid-stable catalysts |

常见问题

Q. What are the optimal synthetic routes for preparing this porphyrin derivative, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pyridinium substituents, followed by methylation using methyl-p-toluenesulfonate in DMF . Key steps include:

- Precursor preparation : Use heterocyclic aldehydes (e.g., 4-pyridylcarboxaldehyde) condensed with pyrrole in propionic/acetic acid mixtures to form the porphyrin core .

- Purification : Column chromatography (silica gel with CHCl) and preparative size-exclusion chromatography (BioBeads SX-1) are critical to isolate the product .

- Yield optimization : Adjust stoichiometry of methylating agents and reaction time; yields often range from 5–75% depending on substituent complexity .

Q. How should this compound be handled and stored to maintain stability during experiments?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at –20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Avoid exposure to moisture and light .

- Solubility : Dissolve in DMSO for stock solutions, but confirm stability via UV-Vis spectroscopy. For aqueous studies, use minimal DMF or ethanol as co-solvents .

Q. What spectroscopic methods are most effective for characterizing its structural integrity?

- Methodological Answer :

- UV-Vis spectroscopy : Monitor Soret (~420 nm) and Q-bands (500–700 nm) to confirm π-π* transitions and detect aggregation .

- NMR : Use H NMR in deuterated DMSO to resolve pyridinium proton signals and assess methylation completeness .

- Mass spectrometry (MALDI-TOF) : Confirm molecular weight and purity, particularly for charged species .

Advanced Research Questions

Q. How does the compound's electronic structure influence its coordination with transition metals, and what are the implications for catalytic applications?

- Methodological Answer :

- Coordination mechanism : The positively charged pyridinium groups enhance electrostatic interactions with metal anions (e.g., PdCl) in aqueous media. Monitor reaction kinetics via stopped-flow spectroscopy to assess binding constants .

- Catalytic applications : Use cyclic voltammetry to study redox activity. For example, Pd(II) complexes of similar porphyrins show promise in C–C coupling reactions under mild conditions .

Q. What strategies can resolve contradictions in reported data regarding its photophysical properties under varying conditions?

- Methodological Answer :

- Environmental control : Standardize solvent polarity (e.g., CHCN vs. HO) and pH to minimize aggregation effects. For example, protonation at acidic pH can alter absorption spectra .

- Time-resolved fluorescence : Compare excited-state lifetimes in degassed vs. aerated solutions to identify oxygen quenching effects .

Q. What methodologies are employed to assess its potential in photodynamic therapy (PDT) or environmental sensing?

- Methodological Answer :

- PDT studies : Measure singlet oxygen (O) quantum yields using 1,3-diphenylisobenzofuran (DPBF) as a trap. Compare with reference photosensitizers like methylene blue .

- Sensor design : Functionalize onto graphene or TiO matrices for enhanced electron transfer. Use impedance spectroscopy to detect analyte binding (e.g., TNT via carboxyphenyl derivatives) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。